molecular formula C22H38N2O2 B14320357 2-Methyl-4-nitro-N-pentadecylaniline CAS No. 106027-68-3

2-Methyl-4-nitro-N-pentadecylaniline

Cat. No.: B14320357
CAS No.: 106027-68-3
M. Wt: 362.5 g/mol
InChI Key: GAVDUVGEOZQBLZ-UHFFFAOYSA-N
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Description

    Reaction: The nitrated product is then reacted with pentadecyl bromide (C15H31Br) in the presence of a base such as potassium carbonate (K2CO3) to form 2-Methyl-4-nitro-N-pentadecylaniline.

    Conditions: The reaction is usually conducted under reflux conditions to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The nitration and substitution reactions are optimized for scalability, and the final product is purified through recrystallization or distillation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-nitro-N-pentadecylaniline can be achieved through several synthetic routes. One common method involves the nitration of 2-methylaniline (o-toluidine) followed by the introduction of the pentadecyl chain. The steps are as follows:

  • Nitration of 2-Methylaniline

      Reaction: 2-Methylaniline is treated with concentrated nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) to introduce the nitro group at the 4-position.

      Conditions: The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-nitro-N-pentadecylaniline undergoes various chemical reactions, including:

  • Reduction

      Reagents: Common reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron filings (Fe) with hydrochloric acid (HCl).

      Products: The reduction of the nitro group results in the formation of 2-Methyl-4-amino-N-pentadecylaniline.

  • Substitution

      Reagents: Halogenating agents like bromine (Br2) or chlorine (Cl2) can substitute the hydrogen atoms on the benzene ring.

      Products: Halogenated derivatives of this compound.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can oxidize the methyl group to a carboxylic acid.

    Reduction: Iron filings (Fe) with hydrochloric acid (HCl) or hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).

Scientific Research Applications

2-Methyl-4-nitro-N-pentadecylaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitro-N-pentadecylaniline involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pentadecyl chain enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

2-Methyl-4-nitro-N-pentadecylaniline can be compared with other nitroaniline derivatives:

    2-Methyl-4-nitroaniline: Lacks the pentadecyl chain, making it less lipophilic and potentially less effective in certain applications.

    4-Nitro-N-methylaniline: Contains a methyl group instead of a pentadecyl chain, resulting in different physical and chemical properties.

    2,4-Dinitroaniline: Contains an additional nitro group, which can significantly alter its reactivity and applications.

The uniqueness of this compound lies in its combination of a nitro group, a methyl group, and a long alkyl chain, which imparts distinct physical, chemical, and biological properties.

Properties

CAS No.

106027-68-3

Molecular Formula

C22H38N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

2-methyl-4-nitro-N-pentadecylaniline

InChI

InChI=1S/C22H38N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-22-17-16-21(24(25)26)19-20(22)2/h16-17,19,23H,3-15,18H2,1-2H3

InChI Key

GAVDUVGEOZQBLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCNC1=C(C=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

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